

A Comprehensive Technical Guide to Carboxybetaine Methacrylate

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Compound of Interest		
Compound Name:	Carboxybetaine methacrylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **carboxybetaine methacrylate** (CBMA), a zwitterionic monomer that has garnered significant attention in the biomedical field. Its unique properties, including exceptional hydrophilicity, biocompatibility, and resistance to protein adsorption, make it a promising material for a wide range of applications, from drug delivery systems to antifouling coatings.

Core Chemical Information

Carboxybetaine methacrylate is an amphoteric ionic compound notable for its zwitterionic nature, possessing both a positively charged quaternary ammonium group and a negatively charged carboxylate group.[1]

CAS Number: 24249-95-4[2]

Molecular Formula: C11H19NO4[2]

Molecular Weight: 229.27 g/mol [2]

IUPAC Name: 3-((2-(methacryloyloxy)ethyl)dimethylammonio)propanoate

SMILES: O=C(CC--INVALID-LINK--(C)CCOC(C(C)=C)=O)[O-][2]

Chemical Structure:



Caption: Chemical structure of Carboxybetaine Methacrylate.

Physicochemical and Purity Data

The following table summarizes key physicochemical properties and purity information for carboxybetaine methacrylate.

Property	Value	Reference
Physical Form	Solid	
Melting Point	101 °C	
Purity	≥97%	[2]
Storage	4°C, under nitrogen	[2]
Linear Formula	C11H19NO4	

Synthesis and Polymerization

Poly(carboxybetaine methacrylate) (PCBMA) is synthesized through the polymerization of the CBMA monomer. Controlled polymerization techniques are often employed to achieve well-defined polymer architectures, which are crucial for many biomedical applications.

Experimental Protocol: Synthesis of Carboxybetaine Methacrylate (CBMA)

A common method for synthesizing CBMA involves the reaction of 2-(N,N'-dimethylamino)ethyl methacrylate (DMAEMA) with β -propiolactone.[3][4]

Materials:

- 2-(N,N'-dimethylamino)ethyl methacrylate (DMAEMA)
- β-propiolactone
- Anhydrous solvent (e.g., tetrahydrofuran THF)[3]

Procedure:



- Dissolve DMAEMA in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add β-propiolactone to the DMAEMA solution. The reaction is typically carried out at room temperature.
- Allow the reaction to proceed for a specified time, often several hours, with continuous stirring.
- The product, carboxybetaine methacrylate, will precipitate out of the solution as a white solid.
- Collect the solid product by filtration, wash with the anhydrous solvent to remove unreacted starting materials, and dry under vacuum.

Experimental Protocol: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of CBMA

SI-ATRP is a widely used technique to graft PCBMA brushes from a surface, creating non-fouling coatings.[3]

Materials:

- Substrate with an ATRP initiator immobilized on the surface (e.g., silane-coated glass or thiol-coated gold)[3]
- Carboxybetaine methacrylate (CBMA) monomer
- Copper(I) bromide (CuBr) as the catalyst
- 2,2'-bipyridyl (bpy) as the ligand
- Solvent system (e.g., a mixture of water and methanol)[5]

Procedure:

• Prepare a solution of the CBMA monomer and the bpy ligand in the chosen solvent system.

Foundational & Exploratory

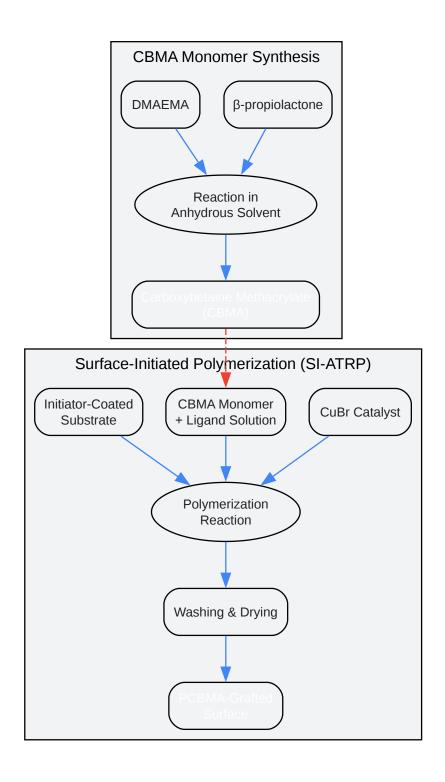




- Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30-40 minutes.[5]
- In a separate, sealed reaction vessel containing the initiator-coated substrate, add the CuBr catalyst.
- Transfer the deoxygenated monomer/ligand solution to the reaction vessel under an inert atmosphere.
- Allow the polymerization to proceed at a controlled temperature (e.g., 30°C) for a specific duration to achieve the desired polymer brush thickness.[5]
- After polymerization, remove the substrate and thoroughly wash with the solvent and water to remove any non-grafted polymer and residual catalyst.
- Dry the substrate under a stream of nitrogen.

The following diagram illustrates a general workflow for the synthesis and surface grafting of PCBMA.





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Caption: Workflow for CBMA synthesis and surface grafting.

Key Properties and Applications

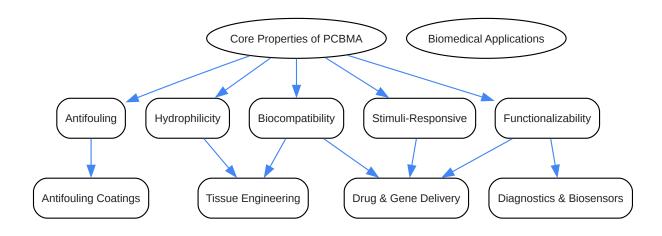


The unique zwitterionic structure of PCBMA imparts several advantageous properties, making it a versatile material for biomedical applications.[1][6]

Property	Description	Applications
Antifouling	Strongly resists the non- specific adsorption of proteins, cells, and bacteria.[3] This is attributed to the tightly bound layer of water molecules around the zwitterionic groups. [1]	Coatings for medical implants and devices to reduce thrombosis and infection, biosensors to improve signal-to-noise ratio.[3][7]
Biocompatibility	Exhibits low cytotoxicity and does not elicit a significant immune response.[1][8]	Drug delivery vehicles, tissue engineering scaffolds, and wound dressings.[7][8]
Hydrophilicity	Highly water-soluble and forms hydrogels with high water content, mimicking the natural extracellular matrix.[8][9]	Hydrogels for controlled drug release and tissue engineering.[9][10]
Stimuli-Responsiveness	The carboxylate group is pH-sensitive, allowing for changes in charge and conformation in response to pH variations.[1] This can be exploited for targeted drug delivery.	"Smart" drug delivery systems that release their payload in specific pH environments, such as tumor microenvironments or intracellular compartments.[7]
Functionalizability	The carboxyl groups provide reactive sites for the covalent attachment of bioactive molecules like peptides, antibodies, or drugs.[11]	Targeted drug delivery systems, biosensors with specific recognition elements, and functionalized scaffolds for tissue engineering.[9][11]

The following diagram illustrates the relationship between the properties of PCBMA and its applications.





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Caption: Properties of PCBMA and their corresponding applications.

Applications in Drug Development

PCBMA-based materials are being extensively explored for various drug delivery applications.

Nanoparticle Drug Carriers: PCBMA can be used to coat nanoparticles, forming a stealth layer that prevents their recognition by the immune system and prolongs their circulation time in the bloodstream.[1] This antifouling property also minimizes non-specific protein adsorption, which can otherwise lead to aggregation and rapid clearance of the nanoparticles.[7] Furthermore, the pH-responsiveness of PCBMA can be utilized for targeted drug release in acidic tumor microenvironments.[7]

Hydrogels for Controlled Release: PCBMA can be crosslinked to form hydrogels that encapsulate drugs.[9] The release of the drug can be controlled by the degradation rate of the hydrogel and by external stimuli like pH.[10] Gelatin methacrylate/carboxybetaine methacrylate (GelMA/CBMA) hydrogels have shown tunable crosslinking, allowing for controlled drug release and good biocompatibility.[10]

Protein and Gene Delivery: The zwitterionic nature of PCBMA helps to protect proteins and enzymes from denaturation and maintain their bioactivity in complex biological media.[1] This makes PCBMA an excellent candidate for creating protein-polymer conjugates for therapeutic applications. Additionally, the cationic nature of the quaternary ammonium group at low pH can



facilitate the complexation with negatively charged genetic material like DNA and siRNA for gene delivery purposes.

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